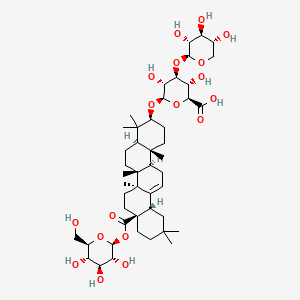
Momordin IIc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-xylopyranosyl- is a natural product found in Cornulaca monacantha, Beta vulgaris, and other organisms with data available.
科学研究应用
Molecular Mechanisms and Binding Interactions
Recent studies have investigated the molecular interactions of Momordin IIc with biological targets, particularly its binding affinity to renin. A study utilizing molecular docking and free energy calculations demonstrated that this compound exhibits strong hydrogen bonding and hydrophobic interactions with renin, suggesting its potential as an inhibitor in the renin-angiotensin system . The binding energies calculated indicate that this compound has a more favorable interaction profile compared to other saponins, which may position it as a candidate for managing hypertension and related cardiovascular conditions.
Anticancer Properties
This compound has shown promise in cancer research, particularly in inhibiting the proliferation and invasion of cancer cells. Although most studies focus on its derivative Momordin Ic, the insights are relevant as they highlight similar mechanisms that may apply to this compound. For instance, research indicates that Momordin Ic induces apoptosis in liver cancer cells through the activation of specific signaling pathways (PI3K/Akt and MAPK), while simultaneously promoting autophagy . This dual action suggests that this compound could also exhibit anticancer properties through analogous mechanisms.
Case Study: Hepatoprotective Effects
A study evaluated the hepatoprotective effects of Momordin Ic against carbon tetrachloride-induced liver damage in rats. The results indicated that treatment with Momordin Ic significantly reduced serum transaminase levels and enhanced antioxidant enzyme activity, suggesting a protective role against liver toxicity . While this study primarily focuses on Momordin Ic, it provides a framework for exploring similar protective effects of this compound in hepatic conditions.
Antimicrobial Activity
The antimicrobial properties of saponins have been well documented, with some studies indicating that components related to this compound exhibit antibacterial activity against multidrug-resistant pathogens. Saponins derived from Glycyrrhiza glabra, which includes compounds similar to this compound, have shown effectiveness against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.
Summary Table of Applications
属性
分子式 |
C47H74O18 |
|---|---|
分子量 |
927.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI 键 |
BAJBCZHVQXVBMJ-BJEVZSKZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
同义词 |
eta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxo-olean-12-en-3-yl 3-O-alpha-L-arabinopyranosyl- momordin II (Oleanolic Acid) momordin IIc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















